![molecular formula C19H21N5O3S B5792377 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5792377.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide is a compound of interest due to its structural features and potential biological activities. The presence of a tetrazole ring, a thioacetamide group, and dimethoxyphenyl ring in its structure suggests a compound that could exhibit unique chemical and physical properties.
Synthesis Analysis
The synthesis of related acetamide derivatives often involves carbodiimide condensation catalysis, which is a convenient and fast method for preparing such compounds. These processes are characterized by their efficiency and the ability to introduce various functional groups into the acetamide framework, which can significantly alter the compound's properties and activities (Yu et al., 2014).
Molecular Structure Analysis
Molecular structure analysis of related compounds has revealed that they can crystallize with significant geometrical features. For example, the orientation of phenyl rings with respect to the thiazole ring and the presence of hydrogen bonding can influence the molecular configuration, affecting the compound's biological activity and solubility (Saravanan et al., 2016).
Chemical Reactions and Properties
The chemical reactions of such compounds can involve various substitutions and modifications, leading to a wide range of derivatives with potentially altered pharmacological profiles. The ability to undergo reactions such as acylation, alkylation, and condensation highlights the versatility of the acetamide backbone in chemical synthesis (Fenga, 2007).
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c1-26-16-9-8-14(12-17(16)27-2)10-11-20-18(25)13-28-19-21-22-23-24(19)15-6-4-3-5-7-15/h3-9,12H,10-11,13H2,1-2H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDPHPPCZFVPJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CSC2=NN=NN2C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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